molecular formula C18H18N2O2S2 B180883 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 5915-00-4

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B180883
CAS RN: 5915-00-4
M. Wt: 358.5 g/mol
InChI Key: LCVHCRVMEHPDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thienopyrimidine family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the degradation of acetylcholine.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits antitumor activity by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that the compound exhibits antitumor activity in mouse models of breast cancer, lung cancer, and colon cancer. The compound has also been shown to improve cognitive function in mouse models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments include its potential applications in the field of medicinal chemistry, its diverse biological activities, and the availability of a synthesis method. The limitations of using the compound in lab experiments include its low yield, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions that can be pursued in the study of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. One direction is to study the compound's potential use in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to study the compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been reported in the literature. The synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl 2-bromoacetate, and 2-aminothiophene in the presence of a base to form the intermediate product. The intermediate product is then treated with acetic anhydride and a catalyst to form the final product. The yield of the final product is reported to be around 50%.

Scientific Research Applications

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

CAS RN

5915-00-4

Product Name

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

10-ethylsulfanyl-11-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C18H18N2O2S2/c1-3-23-18-19-16-15(13-5-4-6-14(13)24-16)17(21)20(18)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3

InChI Key

LCVHCRVMEHPDCW-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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